Delta3,2-Hydroxylbakuchiol

Overview

Description

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is an analog of Bakuchiol isolated from Psoralea corylifolia (L.) . It is a potent monoamine transporter inhibitor, more selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) than for the serotonin transporter (SERT) . It has potential for research in disorders such as Parkinson’s disease and depression .

Synthesis Analysis

The synthesis of Delta3,2-Hydroxylbakuchiol is a topic of ongoing research. A novel method for synthesizing Delta3,2-Hydroxylbakuchiol has been proposed, which particularly relates to an asymmetric synthesis method for Delta3,2-Hydroxylbakuchiol and analog compounds .Molecular Structure Analysis

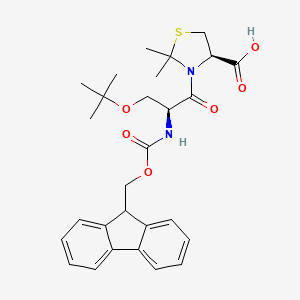

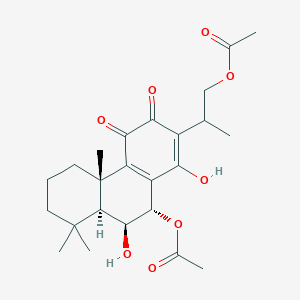

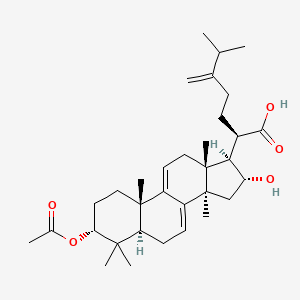

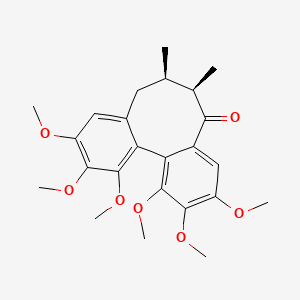

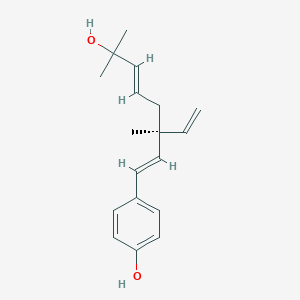

Delta3,2-Hydroxylbakuchiol has a linear formula of C18H24O2 . Its IUPAC name is 4-((S,1E,5E)-7-hydroxy-3,7-dimethyl-3-vinylocta-1,5-dien-1-yl)phenol . The InChI code is 1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 .Physical And Chemical Properties Analysis

Delta3,2-Hydroxylbakuchiol has a molecular weight of 272.39 . It is an oil-like substance . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Antioxidant

Bakuchiol also exhibits antioxidant properties . Again, the specific methods of application and the outcomes are not detailed in the sources.

Estrogenic

Bakuchiol has estrogenic effects . The specific methods of application and the outcomes are not detailed in the sources.

Antimicrobial

Bakuchiol has antimicrobial properties . The specific methods of application and the outcomes are not detailed in the sources.

Liver Protective

Bakuchiol has liver protective effects . The specific methods of application and the outcomes are not detailed in the sources.

Skin Care

Bakuchiol is generating a lot of interest in the skincare world because of its retinol-like functionality. It is found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule .

Monoamine Transporter Inhibitor

Delta3,2-Hydroxylbakuchiol is a potent monoamine transporter inhibitor . It is more selective for the dopamine transporter (DAT) (IC50 =0.58 μM) and norepinephrine transporter (NET) (IC50 =0.69 μM) than for the serotonin transporter (SERT) (IC50 =312.02 μM) . This property makes it potentially useful for the research of disorders such as Parkinson’s disease and depression .

Regulating Dopaminergic and Noradrenergic Neurotransmission

Delta3,2-Hydroxylbakuchiol is involved in regulating dopaminergic and noradrenergic neurotransmission . This could potentially be beneficial for pharmacotherapies for disorders such as Parkinson’s disease, depression, and cocaine addiction .

- Growth Inhibitory Activity : Delta3,2-Hydroxylbakuchiol analogues have been synthesized and tested for their growth inhibitory activity against rat UMR106 cells . Some of them exhibit enhanced activities compared with the natural product . The preliminary SAR profile shows that the chain tail on the natural product could be subtly modified to enhance the activity and the aromatic moiety or the terminal olefin on the main chain can also be modified without any evident loss of activity .

properties

IUPAC Name |

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDEXUROYEYFL-CEAFDCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delta3,2-Hydroxylbakuchiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.